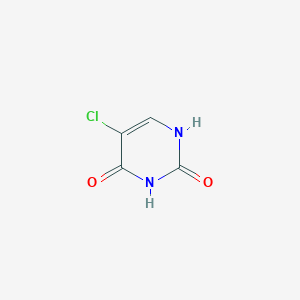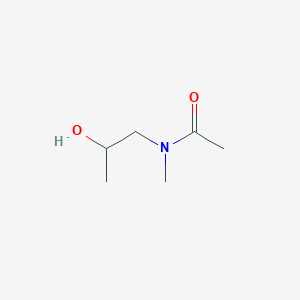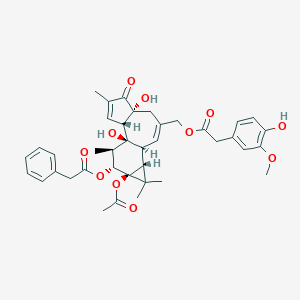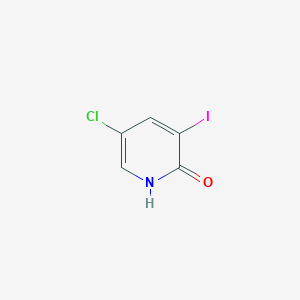
Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester, also known as EDDP, is a metabolite of methadone, a synthetic opioid used for pain management and opioid addiction treatment. EDDP has gained attention as a potential biomarker for methadone use due to its long half-life and detectability in urine samples for up to 10 days after methadone use.
Mécanisme D'action
The exact mechanism of action of Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester is not well understood. It is thought to be a result of the metabolism of methadone, which is converted to this compound and other metabolites in the liver. This compound is excreted in the urine and can be detected through laboratory testing.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects beyond its potential use as a biomarker for methadone use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester as a biomarker for methadone use is its long half-life, which allows for detection in urine samples for up to 10 days after use. This makes it a useful tool for clinical and forensic testing. However, one limitation is that this compound is not specific to methadone use and can also be detected in urine samples from individuals who have ingested other drugs that contain similar chemical structures.
Orientations Futures
There are several potential future directions for research on Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester. One area of interest is the development of more specific biomarkers for methadone use that can distinguish between methadone and other drugs with similar chemical structures. Another area of interest is the use of this compound as a predictor of treatment outcomes in methadone maintenance therapy. Additionally, further research is needed to better understand the metabolism and excretion of this compound and other methadone metabolites.
Méthodes De Synthèse
The synthesis of Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester involves the reaction of diethylcarbamodithioate with 2-amino-1,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxopurine in the presence of a base such as sodium hydroxide. The product is then purified through column chromatography.
Applications De Recherche Scientifique
Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester has been studied as a potential biomarker for methadone use in clinical and forensic settings. It has been found to be a reliable indicator of recent methadone use, with detectable levels in urine samples for up to 10 days after use. This compound has also been studied in the context of methadone maintenance treatment, with some research suggesting that this compound levels may be predictive of treatment outcomes.
Propriétés
| 180301-43-3 | |
Formule moléculaire |
C14H21N5O2S2 |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C14H21N5O2S2/c1-5-18(6-2)14(22)23-8-7-19-9-15-11-10(19)12(20)17(4)13(21)16(11)3/h9H,5-8H2,1-4H3 |
Clé InChI |
WDIRJZXAQSLJGW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
SMILES canonique |
CCN(CC)C(=S)SCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
| 180301-43-3 | |
Synonymes |
Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6 -dioxo-7H-purin-7-yl)ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)

![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)








![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)

